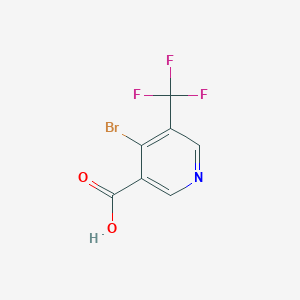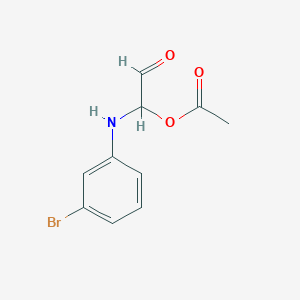
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is a complex organophosphorus compound It is characterized by the presence of phosphonium groups attached to a propane backbone, with additional substituents that include diphenyl and 3-methylbut-2-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride typically involves the reaction of propane-1,3-diyl bis(diphenylphosphine) with 3-methylbut-2-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium or platinum. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride undergoes various chemical reactions, including:
Oxidation: The phosphonium groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can facilitate the formation of stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,3-diylbis(triphenylphosphonium) bromide: Similar structure but with triphenylphosphonium groups and bromide ions.
2-(3-Methylbut-2-en-1-yl)propane-1,3-diol: Contains similar substituents but lacks the phosphonium groups.
Uniqueness
Propane-1,3-diylbis((3-methylbut-2-en-1-yl)diphenylphosphonium) chloride is unique due to its specific combination of phosphonium groups and 3-methylbut-2-en-1-yl substituents, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C37H44Cl2P2 |
|---|---|
Poids moléculaire |
621.6 g/mol |
Nom IUPAC |
3-methylbut-2-enyl-[3-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]propyl]-diphenylphosphanium;dichloride |
InChI |
InChI=1S/C37H44P2.2ClH/c1-32(2)26-30-38(34-18-9-5-10-19-34,35-20-11-6-12-21-35)28-17-29-39(31-27-33(3)4,36-22-13-7-14-23-36)37-24-15-8-16-25-37;;/h5-16,18-27H,17,28-31H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
VVUPSXOSTMQAMV-UHFFFAOYSA-L |
SMILES canonique |
CC(=CC[P+](CCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


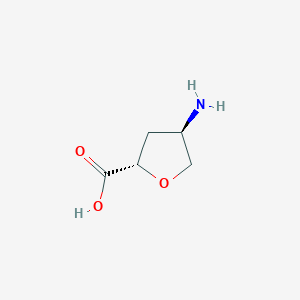

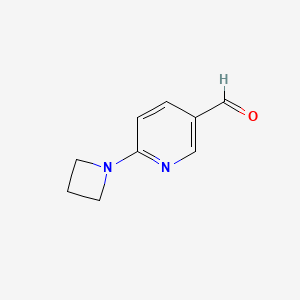
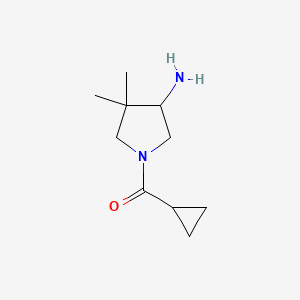
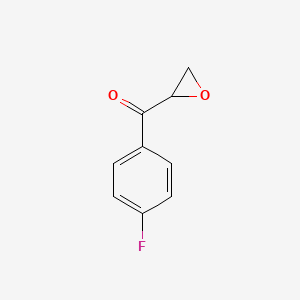
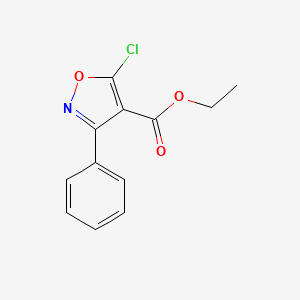
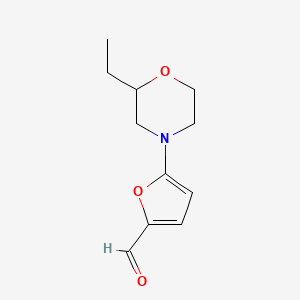
![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
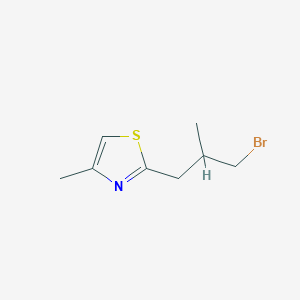
![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)
